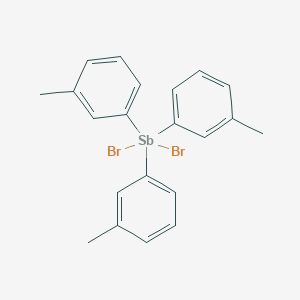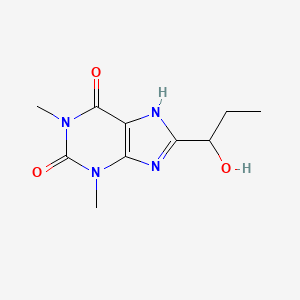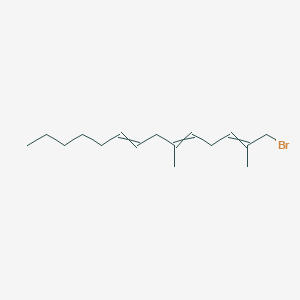![molecular formula C13H21N3O5 B14594054 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid CAS No. 61258-48-8](/img/structure/B14594054.png)
1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid is a compound that combines the structural features of imidazole and dioxolane with nitric acid Imidazole is a five-membered ring containing two nitrogen atoms, known for its amphoteric nature, while dioxolane is a heterocyclic acetal
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole typically involves the condensation of cyclohexyl-substituted dioxolane with imidazole under acidic conditions. The reaction may be catalyzed by toluenesulfonic acid in refluxing toluene, allowing for the continuous removal of water from the reaction mixture .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the dioxolane moiety.
Substitution: Both the imidazole and dioxolane rings can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and strong acids or bases are often used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the dioxolane moiety can produce cyclohexyl-substituted alcohols.
科学的研究の応用
1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Medicine: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, inhibiting their activity. The dioxolane moiety may enhance the compound’s stability and solubility, facilitating its biological activity .
類似化合物との比較
1-[(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole (Propiconazole): A triazole fungicide with similar structural features.
1,3-Dioxolan-2-one: A cyclic carbonate with applications in polymer chemistry.
Uniqueness: 1-[(2-Cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole is unique due to its combination of imidazole and dioxolane structures, which confer distinct chemical and biological properties
特性
CAS番号 |
61258-48-8 |
|---|---|
分子式 |
C13H21N3O5 |
分子量 |
299.32 g/mol |
IUPAC名 |
1-[(2-cyclohexyl-1,3-dioxolan-2-yl)methyl]imidazole;nitric acid |
InChI |
InChI=1S/C13H20N2O2.HNO3/c1-2-4-12(5-3-1)13(16-8-9-17-13)10-15-7-6-14-11-15;2-1(3)4/h6-7,11-12H,1-5,8-10H2;(H,2,3,4) |
InChIキー |
WENHRFLCCFOBRK-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2(OCCO2)CN3C=CN=C3.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)
![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)
![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)




![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)

![2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-](/img/structure/B14594064.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
